molecular formula C8H6ClFN2 B12108798 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile

Cat. No.: B12108798
M. Wt: 184.60 g/mol
InChI Key: JYJKMAOOMMXHOM-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H6ClFN2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a nitrile group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with ammonia and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloro-6-fluorobenzaldehyde+NH3+HCNThis compound\text{2-chloro-6-fluorobenzaldehyde} + \text{NH}_3 + \text{HCN} \rightarrow \text{this compound} 2-chloro-6-fluorobenzaldehyde+NH3​+HCN→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetonitrile
  • 2-Amino-2-(2-fluorophenyl)acetonitrile
  • 2-Amino-2-(2-bromophenyl)acetonitrile

Uniqueness

2-Amino-2-(2-chloro-6-fluorophenyl)acetonitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and specificity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-amino-2-(2-chloro-6-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6ClFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,12H2

InChI Key

JYJKMAOOMMXHOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)N)F

Origin of Product

United States

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